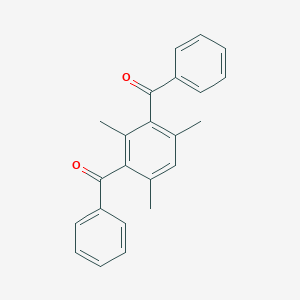
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol, also known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DEAB is a tertiary amine that contains a fluorophenyl and a phenylbut-2-yn-1-ol group.
Scientific Research Applications
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has been extensively studied for its potential applications in various scientific fields. It has been found to inhibit the activity of aldehyde dehydrogenase (ALDH), which is involved in the metabolism of retinoic acid. This inhibition has been shown to enhance the self-renewal and proliferation of stem cells, making 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol a valuable tool for stem cell research.
In addition, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has been found to have anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the ALDH enzyme. 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Mechanism of Action
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol inhibits the activity of ALDH by binding to the enzyme's active site, which prevents the metabolism of retinoic acid. This inhibition leads to an accumulation of retinoic acid, which enhances the self-renewal and proliferation of stem cells. In cancer cells, the inhibition of ALDH leads to an accumulation of toxic aldehydes, which results in cell death.
Biochemical and Physiological Effects:
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has been shown to have a variety of biochemical and physiological effects. In stem cells, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol enhances self-renewal and proliferation by increasing the levels of retinoic acid. In cancer cells, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol induces cell death by inhibiting ALDH and increasing the levels of toxic aldehydes. 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has also been found to have anti-inflammatory properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has several advantages for lab experiments. It is a potent inhibitor of ALDH and has been shown to be effective in vitro and in vivo. 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol is also relatively easy to synthesize and has a high yield. However, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has some limitations. It is a toxic compound that must be handled with care, and its effects on non-target tissues and organs are not well understood.
Future Directions
There are several future directions for 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol research. One area of interest is the development of 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol as a potential anticancer therapy. Further studies are needed to determine the optimal dosage and administration of 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol for cancer treatment. Additionally, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol's effects on other types of stem cells and its potential applications in tissue engineering are areas of interest for future research. Overall, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has significant potential for various scientific applications, and further research is needed to fully understand its properties and potential.
Synthesis Methods
The synthesis of 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol involves the reaction of 3-fluorophenylacetylene with phenylacetylene in the presence of a palladium catalyst. The resulting product is then reacted with diethylamine and sodium borohydride to yield 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol. This method has been reported to have a yield of up to 90%.
properties
Product Name |
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol |
|---|---|
Molecular Formula |
C20H22FNO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol |
InChI |
InChI=1S/C20H22FNO/c1-3-22(4-2)15-9-14-20(23,17-10-6-5-7-11-17)18-12-8-13-19(21)16-18/h5-8,10-13,16,23H,3-4,15H2,1-2H3 |
InChI Key |
AMRGNGVPYMRCEU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC(=CC=C2)F)O |
Canonical SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)
![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)
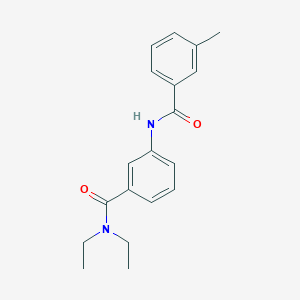
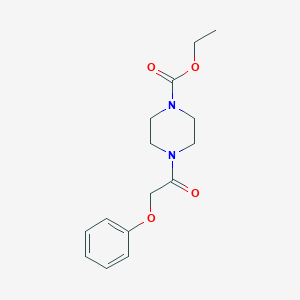
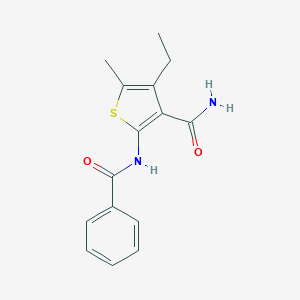


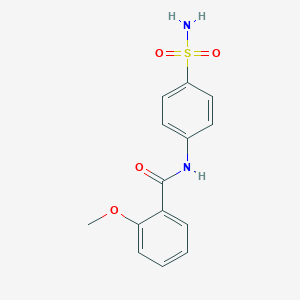
![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)
